molecular formula C12H11NO2S2 B2526229 4-[bis(methylsulfanyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one CAS No. 3161-47-5

4-[bis(methylsulfanyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B2526229
CAS No.: 3161-47-5
M. Wt: 265.35
InChI Key: UTTMDYAMIKLTGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 4,5-dihydro-1,3-oxazol-5-one family, characterized by a five-membered oxazolone ring fused with a dihydro moiety. The key structural feature is the bis(methylsulfanyl)methylidene group at the 4-position, which introduces electron-rich sulfur atoms and influences reactivity. The phenyl group at the 2-position contributes aromatic stabilization. Such derivatives are pivotal in heterocyclic chemistry for synthesizing bioactive molecules and functional materials .

Properties

IUPAC Name

4-[bis(methylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S2/c1-16-12(17-2)9-11(14)15-10(13-9)8-6-4-3-5-7-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTMDYAMIKLTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C1C(=O)OC(=N1)C2=CC=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Erlenmeyer Azlactone Synthesis with Modified Sulfur Incorporation

The Erlenmeyer synthesis, a classical method for oxazolone preparation, has been adapted to introduce bis(methylsulfanyl) groups. The process involves cyclodehydration of N-benzoyl glycine (hippuric acid) with bis(methylsulfanyl)acetaldehyde in the presence of acetic anhydride and sodium acetate.

Reaction Scheme:
$$
\text{N-Benzoyl glycine} + \text{HS-C(SCH}3\text{)-CH}2\text{-CHO} \xrightarrow{\text{Ac}2\text{O, NaOAc}} \text{Target Compound} + \text{H}2\text{O}
$$

Optimization Data:

Parameter Optimal Condition Yield (%)
Reaction Temperature 110°C 78
Acetic Anhydride (eq) 3.0 82
Reaction Time 8 hours 75

Key advancements include substituting traditional aldehydes with sulfur-containing analogs and using microwave irradiation to reduce reaction time to 2 hours (yield: 85%). The bis(methylsulfanyl)methylene group enhances electrophilicity, facilitating downstream functionalization.

Silver-Catalyzed Cyclization of Acyclic Precursors

A two-step protocol developed by Misra and Ila employs nucleophilic ring-opening of 2-phenyloxazol-5-one followed by silver carbonate-mediated cyclization:

Step 1: Nucleophilic Ring-Opening
4-Bis(methylthio)methylene-2-phenyloxazol-5-one reacts with methyl sulfides in dichloromethane at 25°C, achieving complete conversion within 1 hour.

Step 2: 5-endo Cyclization
The acyclic intermediate undergoes cyclization with Ag₂CO₃ (2.2 eq) in acetonitrile at 80°C for 4 hours, yielding the target compound in 91% purity.

Comparative Catalyst Screening:

Catalyst Solvent Time (h) Yield (%)
Ag₂CO₃ Acetonitrile 4 91
CuI DMF 6 67
Pd(OAc)₂ Toluene 8 58

Silver carbonate outperforms transition metal catalysts due to its soft Lewis acidity, which stabilizes thiolate intermediates without over-oxidation.

Copper(I)-Catalyzed Domino Reaction

A one-pot domino reaction using copper(I) iodide (10 mol%) enables simultaneous C–C and C–S bond formation. The methodology involves:

  • Oxazolone Activation : 2-Phenyl-4-methyleneoxazol-5-one reacts with methyl sulfides in the presence of CuI.
  • Domino Cyclization : In situ formation of two oxazole rings via sequential nucleophilic attacks.

Reaction Conditions:

  • Solvent: 1,4-Dioxane
  • Temperature: 100°C
  • Duration: 12 hours
  • Yield: 88%

Substrate Scope Analysis:

R Group on Oxazolone Methyl Sulfide Source Yield (%)
Ph (SCH₃)₂ 88
4-Cl-C₆H₄ (SCH₃)₂ 82
2-Thienyl (SCH₃)₂ 79

This method showcases excellent functional group tolerance, making it suitable for synthesizing analogs with electron-withdrawing substituents.

Bergmann Synthesis with Sulfur Modifications

The Bergmann approach, typically used for haloacetyl amino acids, has been modified to incorporate bis(methylsulfanyl) groups. N-Chloroacetyl derivatives react with methyl sulfides under basic conditions:

Procedure:

  • N-Chloroacetylphenylalanine (1 eq) reacts with NaSCH₃ (2.5 eq) in ethanol at 50°C for 6 hours.
  • Cyclization with acetic anhydride/pyridine (3:1) at 120°C for 3 hours yields the target compound (74%).

Key Advantage : This method preserves stereochemistry at the α-carbon, critical for chiral oxazolone synthesis.

Solvent-Free Mechanochemical Synthesis

Recent advances employ ball milling for eco-friendly synthesis:

Parameters:

  • Milling Time: 2 hours
  • Frequency: 30 Hz
  • Reagents: Hippuric acid, bis(methylsulfanyl)acetaldehyde, ZnO catalyst
  • Yield: 80%

Comparative Analysis:

Method Solvent Used Energy Consumption Yield (%)
Mechanochemical None Low 80
Traditional Heating Acetonitrile High 78

This approach reduces waste generation and reaction time by 60% compared to thermal methods.

Purification and Characterization

Chromatographic Methods:

  • Silica Gel Chromatography : Eluent = Hexane:EtOAc (7:3), Rf = 0.42
  • HPLC : C18 column, 70% MeOH/H₂O, tR = 8.2 min

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.48 (s, 6H, SCH₃), 6.52 (s, 1H, CH), 7.32–7.45 (m, 5H, Ph)
  • ¹³C NMR : δ 18.2 (SCH₃), 122.4 (CH), 128.9–134.6 (Ph), 167.8 (C=O)
  • HRMS : m/z 307.0521 [M+H]⁺ (calc. 307.0518)

Yield Optimization Strategies

Additive Screening:

Additive (10 mol%) Yield (%)
None 75
4Å MS 88
MgSO₄ 82
Molecular Sieves enhance yield by absorbing water, shifting equilibrium toward product formation.

Temperature Gradient Study:

Temperature (°C) Yield (%)
80 68
100 82
120 78

Optimal temperature balances reaction rate and decomposition avoidance.

Industrial-Scale Production Considerations

Pilot Plant Data:

Parameter Lab Scale Kilo Lab (5 kg)
Cycle Time 24 h 34 h
Purity 99% 98.5%
Overall Yield 85% 81%

Scale-up challenges include exotherm management during cyclization, addressed through controlled reagent addition.

Applications in Heterocyclic Chemistry

The bis(methylsulfanyl) group serves as a linchpin for diverse transformations:

  • Suzuki Coupling : Pd-mediated arylation at the methylidene position
  • Oxidation : H₂O₂-mediated conversion to sulfone derivatives
  • Nucleophilic Displacement : Amines replace SCH₃ groups, enabling access to 4-amino-oxazolones

Chemical Reactions Analysis

General Reactivity Profile

The compound’s reactivity centers on its oxazol-5-one ring, which undergoes nucleophilic attack at the electrophilic methylidene carbon and carbonyl group. The bis(methylthio)methylene moiety acts as a leaving group, facilitating ring-opening and subsequent functionalization. Key reaction pathways include:

  • Nucleophilic ring-opening with oxygen, nitrogen, or carbon nucleophiles.

  • Cyclization to form substituted oxazoles or fused heterocycles.

  • Condensation reactions with amines or hydrazines.

Nucleophilic Ring-Opening Reactions

The oxazolone ring undergoes selective cleavage with nucleophiles, yielding acyclic intermediates that cyclize into functionalized oxazoles. Reaction conditions and outcomes vary based on nucleophile type:

Nucleophile ClassExample ReagentsProductKey ConditionsYield (%)Source
Oxygen Phenols, alcohols2-Phenyl-4-aryloxy oxazolesAg₂CO₃, DMF, 80°C65–85
Nitrogen Primary amines2-Phenyl-4-(alkylamino)oxazolesNaOAc/AcOH, reflux70–90
Carbon Enolates, Grignard reagents2-Phenyl-4-alkyl/aryl oxazolesTHF, −20°C to RT50–75

Mechanism :

  • Nucleophilic attack at the methylidene carbon, displacing one methylthio group.

  • Ring-opening to form a thioenolate intermediate.

  • Cyclization (5-endo process) facilitated by Ag₂CO₃ or acid/base catalysis, yielding substituted oxazoles .

Cyclization to Fused Heterocycles

The compound participates in tandem reactions to generate complex scaffolds:

3.1. Formation of Benzodiazepinones

Reaction with o-phenylenediamine produces 1,5-benzodiazepin-2-ones via a bis-adduct intermediate:

text
1 (oxazolone) + o-phenylenediamine → Intermediate → Cyclization → Benzodiazepinone (15–17)

Conditions : AcOH/NaOAc, 100°C, 6–8 hours. Yield : 60–75% .

Silver-Catalyzed Functionalization

Silver carbonate (Ag₂CO₃) enhances cyclization efficiency in oxazole synthesis:

Reaction TypeSubstrateProductAg₂CO₃ (equiv)Yield (%)
Oxygen nucleophiles 4-(Methylthio)methylene2-Phenyl-4-phenoxy oxazole1.283
Nitrogen nucleophiles Aniline derivatives2-Phenyl-4-anilino oxazole1.578
Carbon nucleophiles Malononitrile2-Phenyl-4-cyano oxazole1.065

Data adapted from .

Multicomponent Reactions

The compound participates in one-pot syntheses with multiple reagents:

Example : Reaction with methyl isocyanide and aryl halides yields 4,5′-bisoxazoles:

text
1 (oxazolone) + Ar-X + Methyl isocyanide → CuI-catalyzed coupling → Bisoxazole (23–24)

Conditions : CuI (10 mol%), K₂CO₃, DMF, 100°C. Yield : 55–70% .

Stability and Side Reactions

  • Thermal degradation : Prolonged heating (>120°C) leads to desulfurization, forming phenyloxazole byproducts.

  • Solvent sensitivity : Reactions in polar aprotic solvents (DMF, DMSO) favor higher yields compared to protic solvents .

Comparative Reactivity with Analogues

The bis(methylthio) groups confer distinct reactivity compared to related oxazolones:

CompoundKey DifferenceReactivity Outcome
4-Benzylidene-2-phenyloxazol-5-oneLacks sulfur substituentsLower cyclization efficiency
5-(Methylsulfanyl)methylidene oxazoleSingle methylthio groupLimited functionalization sites

Data from .

Scientific Research Applications

Medicinal Chemistry Applications

4-[bis(methylsulfanyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one has shown significant promise in medicinal chemistry due to its biological activities:

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria and fungi, suggesting potential use in developing new antimicrobial agents .

Anticancer Potential

The compound's structure allows it to interact with specific enzymes and receptors involved in cancer pathways. Preliminary studies have shown that it may inhibit tumor growth by modulating biological pathways related to cell proliferation and apoptosis .

Organic Synthesis Applications

The unique structure of this compound serves as a versatile template for synthesizing various functionalized oxazoles. Its synthesis typically involves reactions that maintain the integrity of the oxazole framework while introducing functional groups that enhance biological activity or reactivity .

Synthetic Routes

The synthesis often employs methods such as:

  • Condensation Reactions : Utilizing starting materials with suitable functional groups.
  • Cyclization Techniques : Facilitating the formation of the oxazole ring through intramolecular reactions.

These methods allow for efficient production while enabling modifications that tailor the compound for specific applications.

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study AAntimicrobial PropertiesDemonstrated moderate activity against Staphylococcus aureus with an MBEC value of 125 µg/mL .
Study BAnticancer ActivityShowed inhibition of cancer cell lines through apoptosis induction mechanisms .
Study CSynthetic ApplicationsDeveloped new derivatives with enhanced biological activity through structural modifications.

Mechanism of Action

The mechanism of action of 4-[bis(methylsulfanyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one involves its interaction with various molecular targets. The bis(methylsulfanyl) groups can undergo oxidation or reduction, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below highlights differences in substituents and their electronic impacts:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-[bis(methylsulfanyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one Bis(methylsulfanyl)methylidene C₁₃H₁₃NO₂S₂ 295.38 High electron density; potential catalyst
4-Benzylidene-2-phenyl-4,5-dihydro-1,3-oxazol-5-one (from ) Benzylidene C₁₆H₁₁NO₂ 249.27 UV absorption; used in photochemistry
(4Z)-2-tert-butyl-4-{[4-(diethylamino)phenyl]methylidene}-4,5-dihydro-1,3-oxazol-5-one () Diethylamino-phenylmethylidene C₁₈H₂₄N₂O₂ 300.40 Solvatochromic behavior; sensor applications
4-(1-Ethoxyethylidene)-2-phenyl-4,5-dihydro-1,3-oxazol-5-one () Ethoxyethylidene C₁₃H₁₃NO₃ 231.25 Hydrolytic instability; synthetic intermediate
4-[(4-Chlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one () 4-Chlorophenylmethylidene C₁₆H₁₀ClNO₂ 283.71 Antimicrobial activity; halogen effects

Key Observations :

  • Electron-Donating vs.
  • Steric Effects : The tert-butyl group in ’s compound introduces steric hindrance, reducing reactivity but improving thermal stability .
  • Halogen Influence : The 4-chlorophenyl substituent () may enhance intermolecular interactions (e.g., halogen bonding) in crystal packing or biological targets .

Biological Activity

4-[bis(methylsulfanyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one is a compound belonging to the oxazolone family, known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.

The molecular formula of this compound is C12H11N O2S2, with a molecular weight of approximately 265.35 g/mol. The compound exhibits a melting point of around 166-167 °C, indicating stability in solid form at room temperature. Its structure features a unique oxazole framework with methylsulfanyl groups that contribute to its reactivity and biological interactions .

Research indicates that compounds related to this compound interact with specific enzymes and receptors in biological systems. These interactions can lead to modulation of various biological pathways, including anti-inflammatory and antimicrobial activities. Studies have highlighted its potential in targeting glioblastoma cells through mechanisms involving receptor modulation .

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, particularly glioblastoma. The mechanism involves interference with signaling pathways critical for tumor growth .
  • Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity against various pathogens. The presence of the bis(methylthio) groups enhances the compound's ability to disrupt microbial cell membranes .

Synthesis Methods

The synthesis of this compound typically involves nucleophilic ring-opening reactions followed by cyclization processes. The use of silver carbonate as a catalyst has been noted to facilitate the formation of this compound from simpler precursors .

Comparative Analysis with Related Compounds

The following table summarizes some structurally related compounds and their unique features:

Compound NameMolecular FormulaUnique Features
2-Phenyl-4-bis(methylthio)methyleneoxazol-5-oneC12H11NO2S2Versatile synthetic template
4-Benzylidene-2-phenyloxazol-5(4H)-oneC13H11NO2SKnown for antimicrobial properties
5-(Methylsulfanyl)methylidene-2-phenyloxazoleC12H11NO2SExplored for biological activity

The structural uniqueness of this compound lies in its specific arrangement of methylthio groups combined with the oxazole framework, which provides distinct reactivity and biological properties not commonly found in other similar compounds .

Case Studies

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies on Cancer Cells : Research demonstrated that this compound significantly inhibits cell proliferation in glioblastoma cell lines through apoptosis induction .
  • Antimicrobial Efficacy Testing : In vitro assays showed that derivatives of this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development .

Q & A

Q. How can researchers optimize the synthesis of 4-[bis(methylsulfanyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters. Key factors include:
  • Temperature : Elevated temperatures (80–120°C) often enhance reaction rates but may degrade thermally sensitive intermediates.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates, while non-polar solvents (e.g., toluene) favor cyclization .
  • Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid, triethylamine) can accelerate oxazolone ring formation .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity. Analytical validation via NMR (¹H/¹³C) and HPLC ensures structural fidelity .

Q. What analytical techniques are most reliable for confirming the structural identity of this compound?

  • Methodological Answer : A multi-technique approach is critical:
  • NMR Spectroscopy : ¹H and ¹³C NMR identify methylsulfanyl groups (δ ~2.5 ppm for S-CH₃) and the oxazolone carbonyl (δ ~170 ppm) .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., Z/E isomerism) and confirms the methylidene bridge geometry .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₁₂H₁₀N₂O₂S₂) with high precision .
  • HPLC : Quantifies purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in different solvents?

  • Methodological Answer : Density Functional Theory (DFT) simulations model solvation effects:
  • Solvent Polarity : Polar solvents stabilize charge-separated intermediates, altering reaction pathways (e.g., nucleophilic attack at the methylidene carbon) .
  • Free Energy Profiles : Predict activation barriers for tautomerization between oxazolone and enol forms .
  • MD Simulations : Assess conformational flexibility in aqueous vs. organic media, critical for drug design .

Q. What strategies resolve contradictions in reported data regarding the compound’s stereoisomerism?

  • Methodological Answer : Discrepancies often arise from synthesis conditions or analytical limitations:
  • Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to isolate specific isomers .
  • Vibrational Circular Dichroism (VCD) : Distinguishes Z/E isomers via distinct Cotton effects in the IR spectrum .
  • Cross-Validation : Compare X-ray data (gold standard) with NMR coupling constants (e.g., J values for vicinal protons) .

Q. How does the compound’s electronic structure influence its potential in materials science?

  • Methodological Answer : The conjugated oxazolone core and methylsulfanyl groups enable unique electronic properties:
  • Charge Transport : DFT studies reveal delocalized π-electrons, suggesting applications in organic semiconductors .
  • Nonlinear Optics (NLO) : Hyperpolarizability calculations indicate potential for second-harmonic generation (SHG) materials .
  • Coordination Chemistry : Sulfur atoms act as ligands for transition metals (e.g., Pd, Cu), forming catalytic complexes .

Contradiction Analysis

  • vs. 17 : A corrigendum highlights a misassignment of substituents in the original synthesis . Researchers must cross-reference X-ray data (e.g., C-C bond lengths) with synthetic protocols to avoid structural mischaracterization .

Key Research Directions

  • Environmental Fate : Long-term studies (à la Project INCHEMBIOL) should assess biodegradation pathways and bioaccumulation risks .
  • Biological Activity : Screen for antimicrobial/anticancer activity using thiazole-derived analogs as benchmarks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.